N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034245-43-5
VCID: VC7460050
InChI: InChI=1S/C14H10F6N2O2/c1-7-9(6-22-24-7)5-21-12(23)8-2-10(13(15,16)17)4-11(3-8)14(18,19)20/h2-4,6H,5H2,1H3,(H,21,23)
SMILES: CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C14H10F6N2O2
Molecular Weight: 352.236

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide

CAS No.: 2034245-43-5

Cat. No.: VC7460050

Molecular Formula: C14H10F6N2O2

Molecular Weight: 352.236

* For research use only. Not for human or veterinary use.

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide - 2034245-43-5

Specification

CAS No. 2034245-43-5
Molecular Formula C14H10F6N2O2
Molecular Weight 352.236
IUPAC Name N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H10F6N2O2/c1-7-9(6-22-24-7)5-21-12(23)8-2-10(13(15,16)17)4-11(3-8)14(18,19)20/h2-4,6H,5H2,1H3,(H,21,23)
Standard InChI Key DKNRWAHWNPZABO-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure and potential applications in medicinal chemistry. This compound features a combination of a benzamide core substituted with trifluoromethyl groups and a 1,2-oxazole moiety. Its unique structural configuration suggests potential bioactivity.

Synthesis

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves:

  • Preparation of the Oxazole Ring: The oxazole moiety can be synthesized through cyclization reactions involving α-halo ketones and amidines.

  • Formation of the Benzamide Core: The benzamide structure is formed by reacting the corresponding acid chloride with an amine group.

  • Coupling Reaction: The oxazole derivative is coupled with the benzamide precursor using a methylene linker under controlled conditions.

Medicinal Chemistry

The compound's structure suggests potential activity in:

  • Anticancer Research: Benzamides substituted with electron-withdrawing groups have shown cytotoxic effects in various studies .

  • Anti-inflammatory Agents: The oxazole ring is frequently associated with enzyme inhibition, such as lipoxygenase inhibition .

Material Science

The trifluoromethyl groups enhance hydrophobicity and thermal stability, making it suitable for applications in advanced materials.

Biological Activity

Although specific experimental data on this compound is limited, similar structures have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines: Compounds with trifluoromethyl-substituted benzamides exhibit IC50 values below 50 µM against certain cancer cell lines .

  • Enzyme Inhibition: Oxazole derivatives are known to inhibit enzymes like cyclooxygenase and lipoxygenase .

Toxicological Profile

Preliminary studies on related compounds suggest:

  • Low to moderate toxicity in vitro.

  • Potential for reduced off-target effects due to structural specificity .

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